

# Physicochemical properties of "1-Bromo-3-chloro-5-(difluoromethoxy)benzene"

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## Compound of Interest

Compound Name: 1-Bromo-3-chloro-5-(difluoromethoxy)benzene

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An In-depth Technical Guide to **1-Bromo-3-chloro-5-(difluoromethoxy)benzene** for Advanced Research Applications

## Introduction: A Versatile Fluorinated Building Block

**1-Bromo-3-chloro-5-(difluoromethoxy)benzene** (CAS No. 1004112-67-7) is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science.<sup>[1]</sup> Its unique trifunctional substitution pattern—featuring a bromine atom, a chlorine atom, and a difluoromethoxy group—provides a platform for diverse and selective chemical transformations. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the chloro and difluoromethoxy groups modulate the electronic properties of the benzene ring, influencing its reactivity and physicochemical characteristics.

The difluoromethoxy (-OCHF<sub>2</sub>) moiety is particularly noteworthy. It is recognized as a bioisostere of hydroxyl or methoxy groups but offers superior metabolic stability and lipophilicity, properties that are highly sought after in modern drug design to enhance pharmacokinetic profiles. This guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic pathway, spectral characteristics, key reactivity, and essential safety protocols for this valuable research chemical.

## Core Physicochemical Properties

Quantitative experimental data for **1-Bromo-3-chloro-5-(difluoromethoxy)benzene** is not extensively published. However, a combination of data from chemical suppliers and computational models provides a solid foundation for its characterization. Properties such as boiling point and density are inferred from structurally similar compounds, a common practice in synthetic chemistry for initial experimental design.

Property	Value / Description	Source
CAS Number	1004112-67-7	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClF <sub>2</sub> O	[2][3]
Molecular Weight	257.46 g/mol	[2][3]
Synonym	3-bromo-5-chloro-1-(difluoromethoxy)benzene	[2]
Appearance	Expected to be a colorless to light yellow liquid	Inferred from[4]
Calculated LogP	3.7039	[2]
Topological Polar Surface Area (TPSA)	9.23 Å <sup>2</sup>	[2]
Hydrogen Bond Acceptors	1	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	2	[2]
Boiling Point	Estimated to be >200 °C at 760 mmHg	Inferred from[5][6]
Density	Estimated to be ~1.6 g/cm <sup>3</sup>	Inferred from[6]
Purity (Commercial)	≥97%	[2]

## Synthesis and Mechanistic Considerations

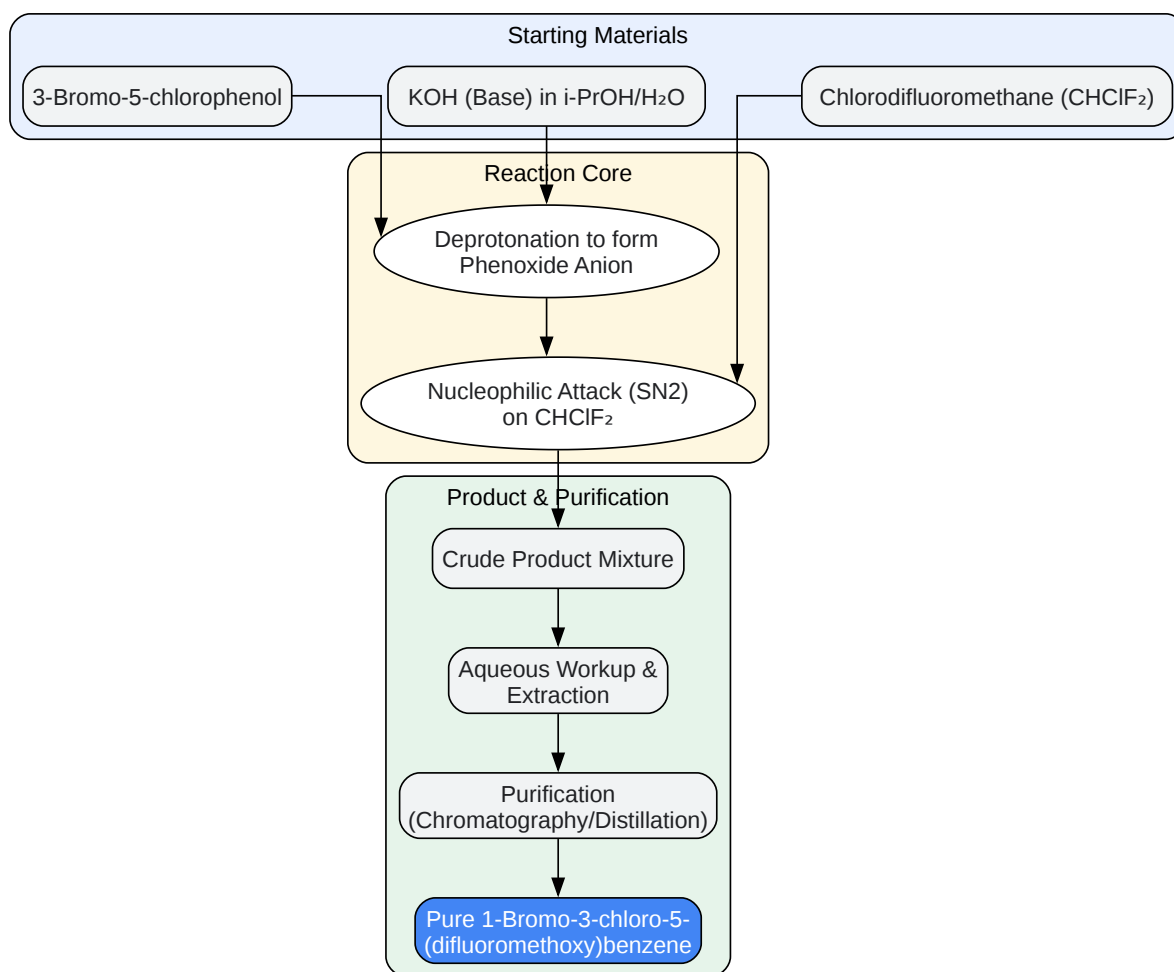
A definitive, peer-reviewed synthesis for **1-Bromo-3-chloro-5-(difluoromethoxy)benzene** is not readily available. However, a highly plausible and efficient route can be designed based on

established methodologies for analogous compounds, specifically the Williamson ether synthesis using a difluoromethylating agent.[7] The proposed synthesis starts from the commercially available 3-bromo-5-chlorophenol.

The core of this reaction is the deprotonation of the phenol by a strong base, potassium hydroxide (KOH), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic difluoromethyl source. While chlorodifluoromethane gas is a common reagent for this transformation, it requires specialized high-pressure equipment.[7]

## Illustrative Experimental Protocol:

- **Reaction Setup:** To a sealed pressure vessel, add 3-bromo-5-chlorophenol (1.0 eq), isopropyl alcohol (as solvent), and a 30% aqueous solution of potassium hydroxide (KOH) (approx. 5.0 eq).
- **Reagent Addition:** Cool the mixture and introduce chlorodifluoromethane ( $\text{CHClF}_2$ ) (approx. 5.0 eq) as a condensed gas.
- **Reaction Execution:** Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 18-24 hours. The progress can be monitored by TLC or GC-MS.
- **Workup:** After cooling to room temperature, carefully vent any excess pressure. Separate the organic and aqueous layers.
- **Extraction:** Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- **Purification:** Combine the organic extracts, wash with 2N NaOH solution and then with water to remove unreacted phenol and salts. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or vacuum distillation to afford the pure **1-Bromo-3-chloro-5-(difluoromethoxy)benzene**.



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Caption: Proposed synthetic workflow for **1-Bromo-3-chloro-5-(difluoromethoxy)benzene**.

## Spectral Analysis and Structural Elucidation

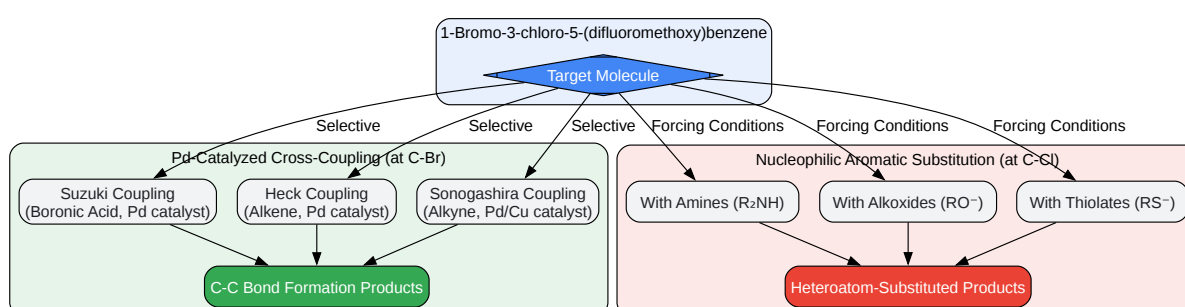
While a published spectrum for the title compound is unavailable, its spectral features can be reliably predicted based on its structure and data from analogous molecules. These predictions are crucial for reaction monitoring and final product confirmation.

Spectroscopy	Expected Features	Rationale & Comparative Evidence
$^1\text{H}$ NMR	<ul style="list-style-type: none"><li>• Aromatic Region (<math>\delta</math> 7.0-7.5 ppm): Three signals, likely appearing as two triplets (or doublets of doublets) and one triplet, reflecting the 1,3,5-substitution pattern.</li><li>• Difluoromethoxy Proton (<math>\delta</math> 6.4-6.8 ppm): A characteristic triplet with a large coupling constant (<math>^1J(\text{H-F}) \approx 70\text{-}75\text{ Hz}</math>).</li></ul>	The chemical shifts are typical for a substituted benzene ring. The key diagnostic signal is the -OCHF <sub>2</sub> proton; for the similar 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene, this signal appears as a triplet at $\delta$ 6.50 ppm with $J(\text{H-F}) = 72\text{ Hz}$ . <sup>[7]</sup>
$^{13}\text{C}$ NMR	<ul style="list-style-type: none"><li>• Aromatic Region (<math>\delta</math> 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the -OCHF<sub>2</sub> group will show a triplet due to C-F coupling.</li><li>• Difluoromethoxy Carbon (<math>\delta</math> 115-120 ppm): A prominent triplet with a large coupling constant (<math>^1J(\text{C-F}) \approx 240\text{-}250\text{ Hz}</math>).</li></ul>	The number of signals confirms the substitution pattern. The large C-F coupling constant is a definitive indicator of the difluoromethoxy group.
IR Spectroscopy	<ul style="list-style-type: none"><li>• C-H stretch (aromatic): <math>\sim 3100\text{-}3000\text{ cm}^{-1}</math></li><li>• C=C stretch (aromatic): <math>\sim 1600\text{-}1450\text{ cm}^{-1}</math></li><li>• C-O stretch: <math>\sim 1250\text{-}1050\text{ cm}^{-1}</math></li><li>• C-F stretch: Strong absorptions <math>\sim 1100\text{-}1000\text{ cm}^{-1}</math></li><li>• C-Cl / C-Br stretch: <math>&lt;800\text{ cm}^{-1}</math></li></ul>	These are standard absorption frequencies for the functional groups present. The strong C-F stretching bands are a key feature.

## Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of **1-Bromo-3-chloro-5-(difluoromethoxy)benzene** stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the chlorine and difluoromethoxy groups activates the aromatic ring, while the bromine atom provides a site for carbon-carbon bond formation.[1][8]

- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This selectivity allows for the precise introduction of alkyl, aryl, or alkynyl groups at the bromine position, serving as a cornerstone for building molecular complexity.[8] This is a foundational strategy in constructing novel scaffolds for potential APIs.
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The aromatic ring is moderately activated towards S<sub>N</sub>Ar by its electron-withdrawing substituents.[1] Under forcing conditions (high temperature, strong nucleophile), the chlorine atom can be displaced by nucleophiles like amines, alkoxides, or thiolates. This pathway allows for the introduction of diverse heteroatomic functionalities.



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Caption: Key reactivity pathways for synthetic functionalization.

## Safety, Handling, and Storage

As with all halogenated aromatic compounds, **1-Bromo-3-chloro-5-(difluoromethoxy)benzene** should be handled with care, following standard laboratory safety protocols. Specific safety data is limited, so precautions should be based on analogous compounds like 1-bromo-3-chloro-5-fluorobenzene.<sup>[9]</sup>



Hazard Category	Precautionary Measures & Information	Source
Health Hazards	Harmful if swallowed (Acute Tox. 4). Causes serious eye irritation (Eye Irrit. 2A). May cause skin and respiratory irritation.	[9]
Personal Protective Equipment (PPE)	Chemical safety goggles or face shield, chemically resistant gloves (e.g., nitrile), and a lab coat must be worn. All handling should be performed in a certified chemical fume hood.	[10][11]
Handling	Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.	[10][12]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.	[2][10]
Incompatible Materials	Strong oxidizing agents.	[10]
Hazardous Decomposition	Combustion may produce carbon monoxide (CO), carbon dioxide (CO <sub>2</sub> ), and toxic hydrogen halides (HBr, HCl, HF).	[10]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local,	[10]

regional, and national regulations.

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